molecular formula C14H26N2O2 B1439755 4-(Boc-Amino)-1-cyclobutyl-piperidine CAS No. 1134330-42-9

4-(Boc-Amino)-1-cyclobutyl-piperidine

Cat. No. B1439755
M. Wt: 254.37 g/mol
InChI Key: JTAWTLNMZFQPJE-UHFFFAOYSA-N
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Description

4-(Boc-Amino)-1-cyclobutyl-piperidine is a piperidone derivative . The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis. It is especially useful in the protection of amines .


Synthesis Analysis

The Boc group can be introduced to amines under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Molecular Structure Analysis

The molecular structure of Boc-protected amines has been studied extensively. For example, the 3D structure of two Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .


Chemical Reactions Analysis

The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . In addition, the Boc group can be removed by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .

Scientific Research Applications

1. Dual Protection of Amino Functions Involving Boc

  • Summary of Application: This research highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Methods of Application: The process involves the use of Boc-protection, which was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
  • Results or Outcomes: The review directs attention towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

2. BOC Protection of Amines

  • Summary of Application: This research presents a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
  • Methods of Application: The process is carried out in catalyst and solvent-free media under mild reaction conditions .
  • Results or Outcomes: The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

3. Formation of Boc-Protected Amines

  • Summary of Application: The formation of Boc-protected amines and amino acids is a common procedure in organic chemistry .
  • Methods of Application: This process is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
  • Results or Outcomes: The Boc group is stable towards most nucleophiles and bases .

4. tert-Butyl Carbamates

  • Summary of Application: The formation of Boc-protected amines and amino acids is a common procedure in organic chemistry .
  • Methods of Application: This process is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
  • Results or Outcomes: The Boc group is stable towards most nucleophiles and bases .

5. N-tert-butyloxycarbonylation of Amines

  • Summary of Application: This research presents a catalyst-free N-tert-butyloxycarbonylation of amines in water .
  • Methods of Application: The process gives N-t-Boc derivatives chemoselectively without any side products (such as isocyanate, urea, N,N-di-t-Boc) .
  • Results or Outcomes: Chiral amines and esters of α-amino acids afforded optically pure N-t-Boc derivatives .

Future Directions

The use of Boc-protected amines continues to play an important role in the field of peptide synthesis . More recently, Boc is ranked as “one of the most commonly used protective groups for amines” . This suggests that the use of Boc-protected amines, including 4-(Boc-Amino)-1-cyclobutyl-piperidine, will continue to be an important area of research in the future.

properties

IUPAC Name

tert-butyl N-(1-cyclobutylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-7-9-16(10-8-11)12-5-4-6-12/h11-12H,4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAWTLNMZFQPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-Amino)-1-cyclobutyl-piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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